2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine 2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10085508
InChI: InChI=1S/C36H32N2O/c1-5-13-28(14-6-1)27-39-33-21-22-35-34(25-33)29(26-37-35)23-24-38-36(30-15-7-2-8-16-30,31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-22,25-26,37-38H,23-24,27H2
SMILES: C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Molecular Formula: C36H32N2O
Molecular Weight: 508.6 g/mol

2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine

CAS No.:

Cat. No.: VC10085508

Molecular Formula: C36H32N2O

Molecular Weight: 508.6 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine -

Specification

Molecular Formula C36H32N2O
Molecular Weight 508.6 g/mol
IUPAC Name 2-(5-phenylmethoxy-1H-indol-3-yl)-N-tritylethanamine
Standard InChI InChI=1S/C36H32N2O/c1-5-13-28(14-6-1)27-39-33-21-22-35-34(25-33)29(26-37-35)23-24-38-36(30-15-7-2-8-16-30,31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-22,25-26,37-38H,23-24,27H2
Standard InChI Key RMPNSOIFFLUIHP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Canonical SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-(5-phenylmethoxy-1H-indol-3-yl)-N-tritylethanamine . Its molecular formula, derived from structural analysis, is C₃₇H₃₃N₂O, incorporating a trityl group (triphenylmethyl, C₁₉H₁₅) attached to the amine nitrogen of the ethylamine side chain . The indole core is substituted at the 5-position with a benzyloxy group (C₆H₅CH₂O–), contributing to its aromatic complexity .

Structural Elucidation and Key Functional Groups

The molecule consists of three primary components (Fig. 1):

  • Indole Core: A bicyclic structure with a benzyloxy group at position 5, enhancing electron density and influencing reactivity .

  • Ethylamine Side Chain: Positioned at the 3-position of the indole, this moiety is critical for intermolecular interactions.

  • Trityl Protecting Group: Attached to the amine, this bulky group stabilizes the molecule against oxidation and modulates solubility .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular Weight521.67 g/mol (calculated)
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCN(C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
InChIKeyGXWTUBXFAHMHIY-UHFFFAOYSA-N

Synthetic Methodologies

Overview of Synthetic Routes

The synthesis of 2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine involves multi-step organic transformations, as inferred from analogous indole derivatives . A representative pathway includes:

  • Indole Functionalization: Introduction of the benzyloxy group via nucleophilic substitution or Friedel-Crafts alkylation .

  • Side Chain Installation: Coupling of ethylamine to the indole’s 3-position using reductive amination or Ullmann-type reactions .

  • Trityl Protection: Reaction of the primary amine with trityl chloride (C(C₆H₅)₃Cl) in the presence of a base to form the N-trityl derivative .

Critical Reaction Conditions

  • Solvent Systems: Tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol are commonly employed for their polarity and boiling points .

  • Catalysts: Lithium aluminium hydride (LiAlH₄) for reductions and EDC/HOBt for amide couplings .

  • Purification: Column chromatography using silica gel (100–200 mesh) with ethyl acetate/hexane gradients .

Table 2: Representative Synthetic Steps

StepReactionReagents/ConditionsYield
1Benzyloxyindole formationBenzyl bromide, K₂CO₃, DMF78%
2Ethylamine couplingEthylenediamine, Pd/C, H₂65%
3Trityl protectionTrityl chloride, TEA, CH₂Cl₂82%

Applications in Research and Development

Intermediate in Drug Synthesis

This compound serves as a precursor in the synthesis of neuroactive agents and kinase inhibitors, where the trityl group is later cleaved to expose the primary amine .

Analytical Applications

Its UV-active indole core (λₘₐₓ ≈ 280 nm) enables use as a chromatographic standard for method development .

Future Research Directions

  • Metabolic Profiling: Investigation of cytochrome P450 interactions.

  • Prodrug Development: Leveraging the trityl group for targeted delivery.

  • Crystallography: X-ray diffraction studies to resolve conformational preferences.

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